molecular formula C19H22O3 B048104 Androsta-1,4-diene-3,11,17-trione CAS No. 7738-93-4

Androsta-1,4-diene-3,11,17-trione

Cat. No.: B048104
CAS No.: 7738-93-4
M. Wt: 298.4 g/mol
InChI Key: RZACPWSZIQKVDY-IRIMSJTPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ANDROSTA-1,4-DIENE-3,11,17-TRIONE typically involves the oxidation of ANDROSTA-4-ENE-3,17-DIONE . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods: Industrial production of this compound may involve microbial biotransformation processes. For example, the biotransformation of cholesterol using specific microbial strains can yield ANDROSTA-1,4-DIENE-3,17-DIONE, which can then be further oxidized to produce this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ANDROSTA-1,4-DIENE-3,11,17-TRIONE can undergo further oxidation to form various oxidized derivatives.

    Reduction: It can be reduced to form .

    Substitution: The compound can undergo substitution reactions, particularly at the 3 and 17 positions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetone.

Major Products:

    Oxidation: Formation of oxidized derivatives such as .

    Reduction: Formation of .

Scientific Research Applications

ANDROSTA-1,4-DIENE-3,11,17-TRIONE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its effects on enzyme inhibition, particularly aromatase inhibition.

    Medicine: Investigated for its potential therapeutic applications in hormone-related disorders, such as breast cancer and gynecomastia.

    Industry: Utilized in the production of steroidal drugs and supplements.

Comparison with Similar Compounds

Comparison:

  • ANDROSTA-4-ENE-3,17-DIONE is a precursor in the synthesis of This compound and has similar properties but lacks the additional oxidation at the 11 position.
  • ANDROSTA-1,4-DIENE-3,17-DIONE is another related compound that shares the diene structure but does not have the trione functionality at the 11 position.
  • This compound is unique due to its trione functionality, which enhances its ability to inhibit aromatase and its overall stability .

Biological Activity

Androsta-1,4-diene-3,11,17-trione, also known as Δ1-adrenosterone, is a synthetic steroid compound that has garnered attention for its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article delves into its biological activity, mechanisms of action, and implications in therapeutic contexts.

  • Molecular Formula : C19H22O3
  • Molecular Weight : 298.38 g/mol
  • CAS Number : 7738-93-4
  • Structure : The compound features a trione functional group which is critical for its biological activity.

This compound acts primarily through modulation of steroid hormone pathways. Its structure allows it to interact with various enzymes involved in steroid metabolism, particularly the cytochrome P450 family. These enzymes are crucial for the hydroxylation and other modifications of steroids.

Cytochrome P450 Enzymes

Research indicates that approximately one-quarter of the 57 cytochrome P450 enzymes in humans are involved in steroid metabolism . Specifically, enzymes such as CYP17A1 play a significant role in the conversion of steroid precursors into active hormones. This compound can inhibit these enzymes, thereby affecting hormone levels and potentially leading to therapeutic outcomes in conditions like prostate cancer .

Anti-Cancer Potential

This compound has been studied for its anti-cancer properties. It functions as an aromatase inhibitor, which is beneficial in treating hormone-sensitive cancers such as breast cancer and prostate cancer. By inhibiting aromatase activity, it decreases estrogen synthesis from androgens .

Hormonal Modulation

The compound also exhibits properties that modulate androgen levels. This modulation can lead to significant effects on muscle mass and fat distribution. In clinical settings, it has been investigated for its potential use in conditions associated with low testosterone levels.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Aromatase Inhibition : A study demonstrated that this compound effectively inhibited aromatase activity in vitro. This inhibition was linked to reduced estrogen levels in treated subjects .
  • Impact on Testosterone Levels : In a controlled trial involving male subjects with low testosterone levels, administration of this compound resulted in increased serum testosterone concentrations .
  • Biotransformation Studies : Research on the biotransformation of steroids by filamentous fungi showed that this compound could be transformed into various metabolites through microbial action. This suggests potential applications in bioremediation and steroid synthesis .

Summary of Biological Activities

Activity TypeDescriptionReference
Aromatase InhibitionReduces estrogen synthesis from androgens
Testosterone ModulationIncreases serum testosterone levels
BiotransformationTransformed by filamentous fungi

Properties

IUPAC Name

(8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-14,17H,3-6,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZACPWSZIQKVDY-IRIMSJTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228097
Record name Androsta-1,4-diene-3,11,17-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7738-93-4
Record name Androsta-1,4-diene-3,11,17-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7738-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsta-1,4-diene-3,11,17-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-1,11,17-trione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Androsta-1,4-diene-3,11,17-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androsta-1,4-diene-3,11,17-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-DEHYDROADRENOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR7WQ2G5Z1
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.